Furfuryl-d5 Alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

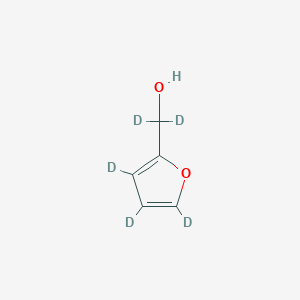

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-QUWGTZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furfuryl D5 Alcohol

The primary route for synthesizing Furfuryl-d5 alcohol involves the catalytic reduction of a deuterated precursor, typically furfural (B47365), or through direct hydrogen-deuterium (H/D) exchange reactions on furfuryl alcohol itself.

One of the most common industrial methods for producing furfuryl alcohol is the catalytic hydrogenation of furfural. iarc.fr This principle is adapted for the synthesis of this compound, where deuterated furfural is reduced. A prominent method involves the catalytic transfer hydrogenation of aldehydes using heavy water (D₂O) as the deuterium (B1214612) source. This approach is advantageous as it avoids the use of expensive and hazardous deuterium gas. Ruthenium-based catalysts have been shown to be effective in this process, facilitating the selective deuteration of the alcohol product. researchgate.net

Another significant strategy is the direct H/D exchange on the furan (B31954) ring and the hydroxymethyl group of furfuryl alcohol. This can be achieved under various catalytic conditions. For instance, metal catalysts like platinum or palladium supported on alumina (B75360) can facilitate H/D exchange with D₂O at elevated temperatures. cdnsciencepub.comgoogle.com

Flow chemistry has emerged as a modern and efficient technique for the synthesis of deuterated compounds, including those with aromatic or heterocyclic rings. bionauts.jpansto.gov.autn-sanso.co.jptandfonline.com This method offers several advantages over traditional batch processes, such as improved reaction control, enhanced safety, and simplified purification. In a flow system, the organic substrate and the deuterium source (e.g., D₂O) are continuously passed through a heated reactor containing a solid-phase catalyst. This allows for precise control of reaction parameters like temperature and residence time, which can lead to higher deuteration efficiency and selectivity. ansto.gov.autn-sanso.co.jp Furthermore, flow synthesis can minimize the consumption of expensive D₂O and facilitate its recycling. bionauts.jptn-sanso.co.jp

Challenges in Achieving High Isotopic Purity and Regioselectivity

The synthesis of Furfuryl-d5 alcohol with high isotopic purity and precise regioselectivity presents several challenges. The goal is to replace all five non-labile hydrogen atoms—three on the furan (B31954) ring and two on the methylene (B1212753) group—with deuterium (B1214612) atoms, while leaving the hydroxyl proton as is.

A primary challenge is achieving complete deuteration. Incomplete reactions result in a mixture of isotopologues with varying numbers of deuterium atoms (d1 to d4), which can complicate mass spectrometric analysis and compromise the accuracy of quantification. The isotopic purity is a critical parameter and is typically determined by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. lgcstandards.com

Regioselectivity is another significant hurdle. The furan ring exhibits different reactivities at its various positions. H/D exchange on the furan ring generally proceeds via electrophilic substitution. cdnsciencepub.com The C5 and C2 positions are typically more reactive than the C3 and C4 positions, which can lead to non-uniform deuterium incorporation. rsc.org The choice of catalyst and reaction conditions plays a crucial role in controlling the regioselectivity of the deuteration. rsc.orgresearchgate.net For instance, certain iron-catalyzed H/D exchange reactions have shown high regioselectivity for the C5 position of furan derivatives. rsc.org

Advanced Spectroscopic and Analytical Characterization of Furfuryl D5 Alcohol for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Labeling Confirmation

NMR spectroscopy is a primary tool for the structural verification of deuterated compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, isotopic placement, and purity.

Quantitative Deuterium NMR (D-NMR) for Isotopic Content Determination

Quantitative ²H or Deuterium NMR (D-NMR) is a direct method for determining the isotopic abundance in deuterated molecules. wiley.com This technique measures the signal from the deuterium nuclei to quantify the extent of deuterium incorporation at specific molecular sites. For Furfuryl-d5 Alcohol, D-NMR can confirm the presence of deuterium atoms on the furan (B31954) ring and the methylene (B1212753) group. The isotopic purity is often reported as "atom % D," with typical purities for commercially available standards being around 99 atom % D. lgcstandards.com The use of quantitative NMR (qNMR) methodologies, such as the pulse length-based concentration (PULCON) method, allows for the precise and rapid determination of the concentration of deuterated compounds without the need for an identical internal standard. wiley.comamazonaws.com A study combining ¹H NMR and ²H NMR has been shown to provide even more accurate isotopic abundance results than traditional ¹H NMR or mass spectrometry methods alone. wiley.com

Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, 2D-NMR) for Structural Elucidation of Labeled Species

A combination of NMR techniques is employed for the comprehensive structural analysis of this compound.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated compound like this compound, the proton signals are significantly diminished or absent at the sites of deuteration. amazonaws.com Any residual proton signals can be used to quantify the small percentage of non-deuterated species, thus providing a measure of isotopic enrichment. For comparison, the ¹H NMR spectrum of unlabeled furfuryl alcohol shows characteristic peaks for the furan ring protons and the methylene protons. rsc.orgchemicalbook.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In deuterated compounds, the signals for carbons directly bonded to deuterium atoms exhibit splitting due to C-D coupling and are often observed as multiplets. mdpi.com These coupling patterns confirm the location of the deuterium labels. Furthermore, the chemical shifts of these carbons are slightly altered compared to the unlabeled compound, an effect known as an isotopic shift. mdpi.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC), are invaluable for unambiguously assigning signals. nih.gov HSQC correlates the signals of directly bonded nuclei, such as ¹H and ¹³C, or in this case, ²H and ¹³C. This allows for precise mapping of which carbons are attached to deuterium atoms, confirming the d5 labeling pattern in this compound. rsc.org

Elucidation of Isotopic Shifts and Coupling Patterns

The substitution of hydrogen with deuterium induces noticeable changes in NMR spectra, which are critical for characterization.

Isotopic Shifts: The replacement of a proton with a deuteron (B1233211) typically causes a small upfield shift (to lower ppm values) in the ¹³C NMR spectrum for the directly attached carbon (α-effect) and smaller shifts for more distant carbons (β- and γ-effects). mdpi.com This deuterium-induced isotopic shift is a definitive indicator of deuteration. For example, in a study of deuterated furfural (B47365), an isotope shift of about 20.6 Hz was observed for the carbon directly attached to the deuterium. mdpi.com These shifts arise from the slight difference in the vibrational energy levels of C-H versus C-D bonds. nih.gov

Coupling Patterns: In ¹³C NMR spectra, carbons bonded to deuterium exhibit coupling, resulting in multiplets. The one-bond carbon-deuterium coupling constant (¹J(C,D)) is a key parameter. Due to the gyromagnetic ratio difference between protons and deuterons, ¹J(C,D) is approximately 1/6.5 of the corresponding ¹J(C,H) value. Observing these characteristic C-D couplings provides direct evidence of the location of the deuterium labels. For instance, a study on deuterated furfural reported a ¹J(¹³C,D) of 27.3 Hz. mdpi.com

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for verifying the molecular weight of this compound and assessing its isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is widely used for the analysis of volatile compounds like furfuryl alcohol and its isotopologues.

In a typical GC-MS analysis, this compound is used as an internal standard for the quantification of unlabeled furfuryl alcohol in various matrices, such as food products and environmental samples. researchgate.netresearchgate.net The gas chromatograph separates the deuterated standard from other components in the sample based on their boiling points and interactions with the GC column. The mass spectrometer then detects the separated compounds.

For the characterization of this compound itself, GC-MS confirms its chemical purity by separating it from any potential impurities. lgcstandards.com The mass spectrum obtained for the GC peak corresponding to this compound provides its mass fragmentation pattern and confirms its molecular weight. The retention time in the chromatogram for this compound is typically very close to, but sometimes slightly different from, that of unlabeled furfuryl alcohol. researchgate.net By analyzing the mass spectrum, one can confirm the high isotopic enrichment and low levels of the unlabeled or partially labeled species. epa.gov

Interactive Data Table: Properties of Furfuryl Alcohol and this compound

| Property | Furfuryl Alcohol | This compound |

| Molecular Formula | C₅H₆O₂ | C₅HD₅O₂ |

| Molecular Weight | 98.10 g/mol nih.gov | ~103.13 g/mol lgcstandards.comlgcstandards.com |

| CAS Number | 98-00-0 nih.gov | 1398065-62-7 lgcstandards.com |

| ¹H NMR Chemical Shifts (CDCl₃, ppm) | ~7.4 (H5), ~6.3 (H3, H4), ~4.5 (CH₂) chemicalbook.com | Residual proton signals only |

| ¹³C NMR Chemical Shifts (CDCl₃, ppm) | ~154.2, ~110.4, ~107.7, ~57.0 nih.gov | Similar shifts with C-D coupling |

Vibrational Spectroscopy (IR and Raman) for Isotopic Effects on Molecular Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within a molecule. In the context of this compound, its vibrational spectrum, when compared to its non-deuterated counterpart, Furfuryl Alcohol, provides a clear demonstration of isotopic effects on molecular vibrational modes. This substitution of five hydrogen atoms with deuterium (d5) leads to predictable and analyzable shifts in the spectral bands, primarily due to the increased mass of deuterium.

The most significant changes are observed in the vibrational modes directly involving the hydrogen atoms. The stretching and bending frequencies of chemical bonds are dependent on the masses of the atoms involved. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is approximately twice as heavy as protium (B1232500) (¹H), the frequencies of vibrations involving deuterium will be significantly lower than those involving protium.

In the IR spectrum of standard Furfuryl Alcohol, characteristic bands include the O-H stretch, C-H stretches (both aromatic furan ring and aliphatic methylene group), and various C-O and C-C ring vibrations. researchgate.net Upon deuteration to this compound, the following shifts are expected:

O-D Stretch: The broad O-H stretching band, typically found around 3340 cm⁻¹, shifts to a lower wavenumber, appearing in the 2500 cm⁻¹ region for the O-D stretch.

C-D Stretches: The C-H stretching vibrations of the furan ring (typically ~3100-3150 cm⁻¹) and the methylene (-CH₂OH) group (typically ~2850-2950 cm⁻¹) are replaced by C-D stretching vibrations at considerably lower frequencies, expected in the 2100-2300 cm⁻¹ range.

Bending Modes: Fingerprint region modes, such as C-H and O-H bending (scissoring, wagging, twisting), also shift to lower wavenumbers. mdpi.com These shifts, while more complex to assign individually, collectively alter the pattern of the fingerprint region, providing a unique spectral signature for the deuterated compound.

Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. Similar isotopic shifts are observed in the Raman spectrum of this compound, confirming the assignments made from IR data and providing a more complete picture of the molecule's vibrational framework. mdpi.commdpi.com The analysis of these isotopic shifts is not merely a confirmatory exercise; it allows for precise vibrational assignments in complex spectra and can be used in kinetic isotope effect studies to probe reaction mechanisms. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) - Furfuryl Alcohol | Expected Wavenumber (cm⁻¹) - this compound | Isotopic Effect |

| O-H Stretch | ~3340 | N/A (Replaced by O-D) | - |

| O-D Stretch | N/A | ~2500 | Mass-induced frequency decrease |

| Furan C-H Stretch | ~3120 | N/A (Replaced by C-D) | - |

| Furan C-D Stretch | N/A | ~2250 | Mass-induced frequency decrease |

| Methylene C-H Stretch | ~2900 | N/A (Replaced by C-D) | - |

| Methylene C-D Stretch | N/A | ~2150 | Mass-induced frequency decrease |

| C-O Stretch (Alcohol) | ~1010 | ~980 | Minor shift due to coupling |

| Furan Ring Modes | ~1500, ~1400 | Shifted to lower wavenumbers | Complex coupling with C-D modes |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis (if applicable to solid-state derivatives)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While XPS is not typically applied to volatile liquids like this compound itself, it is an indispensable tool for the characterization of its solid-state derivatives, most notably poly(furfuryl alcohol) (PFA) and surface coatings or composites derived from it. scielo.brncsu.edu

When Furfuryl Alcohol or its deuterated analog undergoes polymerization, it forms a thermosetting resin, PFA. XPS analysis of this polymer provides critical information about the success of the polymerization, the chemical integrity of the surface, and the nature of its interaction with other materials in composites. scielo.brscielo.br The analysis focuses on the high-resolution spectra of core-level electrons, primarily Carbon (C1s) and Oxygen (O1s).

The C1s spectrum of PFA can be deconvoluted into several peaks, representing carbon atoms in different chemical environments:

C-C/C-H bonds: Typically found at a binding energy of ~284.8-285.0 eV, representing the carbon backbone of the polymer and the furan ring. ncsu.edu

C-O bonds: A peak at a higher binding energy (~286.5 eV) corresponds to the carbon atoms single-bonded to oxygen in the furan ring and ether linkages formed during polymerization. scielo.br

C=O bonds: If ring-opening and oxidation occur during polymerization, carbonyl species may be detected at even higher binding energies (~288.0-289.0 eV). scielo.br

Similarly, the O1s spectrum provides insight into the oxygen-containing functional groups. In PFA, it can distinguish between oxygen in C-O-C ether linkages or furan rings and oxygen in hydroxyl (-OH) groups. scielo.brncsu.edu This is particularly valuable for studying the curing process and the final chemical structure of the resin.

XPS is also used to study the interface between PFA and other materials, such as in wood-polymer nanocomposites or on catalyst surfaces. ncsu.eduaidic.it For instance, studies have used XPS to confirm the incorporation of nano-SiO₂ into a PFA matrix within wood, by identifying the Si2p and O1s peaks corresponding to the silica. ncsu.edu The use of this compound as the precursor would not fundamentally change the XPS binding energies, as the core electron levels are largely unaffected by the nuclear mass of isotopes. However, its use in mechanistic studies, followed by XPS analysis of the resulting polymer, can be correlated with other techniques to understand reaction pathways.

| Core Level | Chemical State | Typical Binding Energy (eV) in Poly(furfuryl alcohol) |

| C1s | C-C, C-H | ~285.0 |

| C1s | C-O (furan ring, ether) | ~286.5 |

| C1s | C=O (if present) | ~288.5 |

| O1s | C-O-C, C-OH | ~533.0 |

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the chemical purity and identifying impurities in chemical standards like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the principal methods employed. core.ac.ukbiomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like furfuryl alcohol and its deuterated analog. The primary application of this compound in this context is as an ideal internal standard for the quantitative analysis of native Furfuryl Alcohol in complex matrices. researchgate.net

A validated method for determining furfuryl alcohol in food products utilizes this compound (FFA-D5) as a stable isotopically labeled internal standard. researchgate.net In this approach, a known quantity of FFA-D5 is added to a sample before extraction and analysis. Because the deuterated standard is chemically almost identical to the analyte, it co-elutes from the GC column with the same retention time. However, the mass spectrometer can easily distinguish between the two compounds based on their different masses (m/z). The molecular ion for Furfuryl Alcohol (C₅H₆O₂) is m/z 98, while for this compound (C₅HD₅O₂) it is m/z 103. This allows for highly accurate and precise quantification, as any sample loss during preparation or injection affects both the analyte and the standard equally. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment. sielc.comnih.gov Reversed-phase HPLC with UV detection is commonly used. core.ac.uk A typical method would involve a C8 or C18 column with a mobile phase gradient of water (often with a small amount of acid like acetic or formic acid) and an organic solvent like methanol (B129727) or acetonitrile. sielc.comnih.gov This method can effectively separate furfuryl alcohol from potential non-volatile impurities, synthesis by-products, or degradation products. chromatographyonline.com Peak purity can be assessed using a Diode Array Detector (DAD), which compares UV spectra across a single chromatographic peak. nih.gov

The development of a robust impurity profile requires screening under various conditions (e.g., different columns, mobile phase pH) to ensure all potential impurities are detected and resolved. chromatographyonline.com For this compound, these methods confirm not only its chemical purity but also its isotopic enrichment.

| Parameter | Typical GC-MS Method for Furfuryl Alcohol Analysis |

| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) researchgate.net |

| Internal Standard | This compound (FFA-D5) researchgate.net |

| Column | e.g., SH-Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) rsc.org |

| Carrier Gas | Helium |

| Injection Mode | Headspace |

| Detection | Mass Spectrometry (Selected Ion Monitoring - SIM) |

| Monitored Ions (m/z) | Furfuryl Alcohol: 98; this compound: 103 researchgate.netcore.ac.uk |

| Parameter | Typical HPLC Method for Furfuryl Alcohol Purity |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov |

| Column | e.g., Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of 0.1% Acetic Acid in Water (A) and Methanol (B) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection | Diode Array Detector (DAD) at ~220 nm shimadzu.com |

| Injection Volume | 2-10 µL nih.gov |

Reactivity and Mechanistic Studies Involving Furfuryl D5 Alcohol

Kinetic Isotope Effects (KIE) in Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful phenomenon used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant of the reaction with the heavier isotope (kH). wikipedia.org In the context of furfuryl-d5 alcohol, the comparison of its reaction rates to that of its non-deuterated counterpart, furfuryl alcohol, provides invaluable information about the rate-determining step and the nature of the transition state.

Primary Kinetic Isotope Effects (PKIE) on C-H/D Bond Cleavage

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of a reaction. libretexts.org The magnitude of the PKIE is influenced by the difference in zero-point vibrational energies between the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to be broken. This difference typically results in a slower reaction rate for the deuterated compound, leading to a kH/kD ratio greater than 1. researchgate.net

In studies involving this compound, a significant PKIE would indicate that a C-D bond on the furan (B31954) ring or the hydroxymethyl group is cleaved in the rate-limiting step. For instance, in a study on the C-H bond activation of alcohols catalyzed by molybdocenes, a PKIE of 2.2 was observed, confirming that C-H bond cleavage was part of the reaction mechanism. researchgate.net While this specific study did not use furfuryl alcohol, the principle is directly applicable. If a reaction of this compound, such as an oxidation or a C-C bond cleavage, exhibited a substantial kH/kD value, it would provide strong evidence for the direct involvement of a C-D bond in the slowest step of the reaction. sci-hub.se

Secondary Kinetic Isotope Effects (SKIE) on Reaction Rates and Transition States

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than PKIEs but can still offer significant mechanistic insights. wikipedia.org SKIEs are categorized based on the position of the isotope relative to the reaction center.

An α-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, if the carbon atom of the hydroxymethyl group in furfuryl alcohol changes from sp3 to sp2 hybridization in the transition state, a normal SKIE (kH/kD > 1) is expected. Conversely, a change from sp2 to sp3 hybridization would typically result in an inverse SKIE (kH/kD < 1). wikipedia.org

A β-secondary KIE arises from isotopic substitution at a carbon adjacent to the reacting center. libretexts.org The magnitude and direction of the β-SKIE can provide information about the electronic nature of the transition state, often related to hyperconjugation. libretexts.org In the context of this compound, observing a β-SKIE could help to understand the electronic environment around the furan ring or the carbinol group during a reaction.

Experimental Methodologies for KIE Determination

Several experimental techniques are employed to determine kinetic isotope effects. These methods are designed to accurately measure the relative rates of reaction for the isotopically labeled and unlabeled compounds.

Intermolecular Competition: In this method, a mixture of the deuterated and non-deuterated reactants is allowed to react, and the ratio of the products is analyzed at a low conversion. This approach is experimentally simpler as it does not require separate kinetic runs for each isotopic species. For example, intermolecular competition experiments with other deuterated alcohols have been used to determine KIE values. sci-hub.se

Isotope-Ratio Mass Spectrometry (IRMS): IRMS is a highly sensitive technique capable of measuring very small differences in isotope ratios. wikipedia.org It is particularly useful for determining KIEs at natural abundance or in reactions where the effect is small. The method involves analyzing the isotopic composition of either the reactant or the product as the reaction progresses.

Other common methods for KIE determination include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS). libretexts.org NMR can be used to follow the reaction in real-time and determine the concentrations of both the deuterated and non-deuterated species. mdpi.comresearchgate.net GC/MS is effective for separating and quantifying the different isotopic products. scielo.br

Deuterium (B1214612) Labeling for Tracing Reaction Mechanisms

Deuterium labeling, using compounds like this compound, is a fundamental technique for tracing the fate of hydrogen atoms throughout a chemical transformation. pearson.comresearchgate.net By following the deuterium label, chemists can map out complex reaction networks, identify intermediates, and distinguish between different possible mechanistic pathways.

Investigation of Hydrogenation and Hydrodeoxygenation Pathways

The conversion of biomass-derived furans, such as furfural (B47365) and furfuryl alcohol, into valuable chemicals and fuels often involves hydrogenation and hydrodeoxygenation (HDO) reactions. google.comlidsen.com These processes typically occur under high pressure and temperature over heterogeneous catalysts. google.com this compound is an invaluable tool for studying the mechanisms of these reactions.

In the hydrogenation of furfural to furfuryl alcohol, and the subsequent HDO to 2-methylfuran (B129897), deuterium labeling can help to understand the source of hydrogen and the sequence of bond-forming events. scielo.brou.edu For instance, by using D2 gas with unlabeled furfuryl alcohol, or H2 gas with this compound, researchers can determine whether the hydrogen atoms added to the molecule come from the gas phase or from the solvent. Isotopic studies have been used to identify the reactive carbanion species in base-catalyzed condensation reactions of furan derivatives. escholarship.org

A study on the HDO of furfural over a ruthenium-based catalyst used isotopic monitoring to propose a two-step mechanism. scielo.br The initial step was the hydrogenation of furfural to furfuryl alcohol, followed by the hydrogenolysis of furfuryl alcohol to 2-methylfuran. The observation of specific mass-to-charge ratios in the mass spectrum of the 2-methylfuran product confirmed a reaction pathway involving ring activation. scielo.br

| Catalyst | Reactant | Product(s) | Key Finding from Isotopic Labeling |

| Ru/RuOx/C | Furfural | Furfuryl alcohol, 2-methylfuran | Confirmed a two-step mechanism with initial hydrogenation to furfuryl alcohol followed by hydrogenolysis via ring activation. scielo.br |

| K3PO4 | 5-methylfurfural | Self-condensation products | Identified dissociated ethoxide species as responsible for initial proton abstraction. escholarship.org |

Elucidation of Acid-Catalyzed Reactions and Ring Transformations

Furfuryl alcohol is known to undergo various acid-catalyzed reactions, including polymerization and ring-opening to form levulinic acid or its esters. acs.orgnih.govresearchgate.netcore.ac.uk These transformations are often complex, with multiple competing pathways. This compound can be used to shed light on these intricate mechanisms.

In the acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate in ethanol (B145695), for example, several intermediates have been identified. nih.gov A study combining LC-MS, NMR, and computational methods revealed that the primary reaction pathway does not proceed through the commonly proposed ethoxymethyl furan intermediate. nih.gov Isotopic labeling studies, such as using deuterated ethanol or D2O, could further clarify the role of the solvent and the movement of protons during the reaction. Isotopic labeling has been instrumental in studying the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution, helping to identify key intermediates like a geminal diol species. rsc.org

The polymerization of furfuryl alcohol is another area where deuterium labeling can provide mechanistic details. The reaction is known to proceed through carbocationic intermediates, leading to a complex, cross-linked polymer structure. core.ac.uk Using this compound could help to track the specific C-H bonds that are involved in the polymerization process and to understand the mechanisms of chromophore formation and cross-linking.

| Reaction | Catalyst/Conditions | Key Mechanistic Insight from Isotopic Labeling |

| Conversion to Levulinic Acid | Amberlyst-15, aqueous media | Identified a major pathway involving a geminal diol intermediate (4,5,5-trihydroxypentan-2-one). rsc.org |

| Conversion to Ethyl Levulinate | Acid catalyst, ethanol | Showed the primary pathway does not involve ethoxymethyl furan as an intermediate. nih.gov |

Studies on Polymerization and Cross-linking Mechanisms

The polymerization of furfuryl alcohol is a complex acid-catalyzed polycondensation process that results in the formation of a dark, cross-linked resin. osti.gov The mechanism involves a series of reactions, including the formation of ether linkages and methylene (B1212753) bridges between furan rings. swst.orgnih.gov While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, the principles of kinetic isotope effects (KIEs) allow for well-founded postulations on how deuteration would influence the reaction mechanism.

The initial step in the acid-catalyzed polymerization of furfuryl alcohol is the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. This carbocation then attacks the C5 position of another furfuryl alcohol molecule, which is the most nucleophilic site. This step involves the breaking of a C-H bond at the C5 position. The substitution of this hydrogen with deuterium in this compound would be expected to exhibit a primary kinetic isotope effect, slowing down the rate of this key propagation step.

Furthermore, cross-linking in poly(furfuryl alcohol) can occur through various mechanisms, including Diels-Alder reactions and reactions involving the opening of the furan ring. researchgate.net One proposed cross-linking mechanism involves the conjugation of the structure followed by a Diels-Alder cycloaddition between different chains. researchgate.net The involvement of C-H bonds in these intricate rearrangements suggests that studies with this compound could help to clarify the predominant cross-linking pathways by identifying the rate-determining steps.

In the context of co-polymerization, for instance with tannins or other bio-based molecules, furfuryl alcohol acts as a cross-linker. cnrs.fr The reaction proceeds under acidic conditions, where furfuryl alcohol can react with active sites on the co-polymer. The use of this compound in such systems could help to determine whether the rate-limiting step involves C-H bond cleavage on the furan ring or on the co-monomer.

The table below summarizes the key reactions in furfuryl alcohol polymerization and the expected influence of deuteration at the C5 position.

| Reaction Step | Description | Expected Effect of Deuteration (this compound) |

| Initiation | Protonation of the hydroxyl group and formation of a carbocation. | Minimal to no primary KIE expected as no C-H bond is broken. |

| Propagation | Electrophilic attack of the carbocation on the C5 position of another furfuryl alcohol molecule. | A primary KIE is expected, leading to a slower reaction rate due to the cleavage of the stronger C-D bond compared to the C-H bond. |

| Cross-linking | Diels-Alder reactions and other rearrangements involving C-H bonds on the furan ring. | A primary or secondary KIE may be observed, depending on the specific mechanism and the extent of C-D bond involvement in the transition state. This would result in a slower cross-linking rate. |

Photochemical and Thermal Degradation Pathways

The degradation of furfuryl alcohol, whether through photochemical or thermal pathways, is a critical aspect of its life cycle and applications. Isotopic labeling with deuterium in this compound is a valuable technique for unraveling the complex mechanisms of these degradation processes.

Photochemical Degradation:

Furfuryl alcohol can be degraded by reaction with photochemically produced hydroxyl radicals in the atmosphere. iarc.fr The study of furan and its derivatives has shown that their atmospheric oxidation is initiated by reactions with radicals like OH. acs.org The reaction of furan-d4 (B140817) with OH radicals has been used to elucidate reaction pathways. acs.org For this compound, the initial H-abstraction from the furan ring or the hydroxymethyl group would be subject to a primary kinetic isotope effect. A slower degradation rate for the deuterated compound would indicate that C-H bond cleavage is a rate-determining step.

Furthermore, furfuryl alcohol can act as a trapping agent for singlet oxygen, indicating its susceptibility to photo-oxidation. osti.govacs.org The degradation of furfuryl alcohol in the presence of photosensitizers has been observed. doi.org Using this compound in such studies could help to differentiate between reaction pathways that involve initial C-H bond cleavage and those that proceed through other mechanisms, such as addition to the furan ring.

Thermal Degradation:

Under thermal stress, furfuryl alcohol can undergo various reactions, including dehydration to form 2-methylfuran. nih.gov The thermal degradation of furfuryl alcohol is a key process in the formation of furan and its derivatives in food during cooking. nih.gov A study on the thermal degradation of furfuryl alcohol to 2-methylfuran showed that the reaction is activated at temperatures around 140-160 °C. nih.gov The mechanism of this dehydration likely involves the C-H bonds of the hydroxymethyl group and potentially the furan ring. Therefore, a kinetic isotope effect would be expected for the thermal degradation of this compound, leading to increased thermal stability compared to its non-deuterated counterpart.

The table below outlines potential degradation pathways and the expected impact of deuteration.

| Degradation Pathway | Description | Expected Effect of Deuteration (this compound) |

| Photochemical (OH radical) | H-atom abstraction from the furan ring or hydroxymethyl group. | A primary KIE is expected, resulting in a slower degradation rate. |

| Photochemical (Singlet Oxygen) | Reaction with singlet oxygen, potentially leading to ring opening. | The KIE would depend on whether C-H bond cleavage is involved in the rate-determining step. |

| Thermal Dehydration | Elimination of water to form 2-methylfuran. | A primary KIE is anticipated if C-H bond cleavage is part of the rate-limiting step, leading to enhanced thermal stability. |

Influence of Deuterium on Reaction Kinetics and Thermodynamics

The substitution of hydrogen with deuterium in this compound has a profound impact on its chemical reactivity, primarily through the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the rate constant of a reaction with the light isotope (kH) to that with the heavy isotope (kD). wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond, requiring more energy to break. wikipedia.org

In the context of this compound, a primary KIE is expected in reactions where a C-H bond on the furan ring or the hydroxymethyl group is cleaved in the rate-determining step. This includes certain steps in polymerization, cross-linking, and degradation, as discussed in the preceding sections. For instance, in the hydrodeoxygenation of furfural to furfuryl alcohol, a significant kinetic isotope effect was observed when using D2 instead of H2, indicating that C-H bond formation is a key step. scielo.brscielo.br This suggests that the reverse reaction, the dehydrogenation of furfuryl alcohol, would also exhibit a significant KIE.

Secondary KIEs (where kH/kD is closer to 1) can also provide valuable mechanistic information. princeton.edu These effects arise when the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization occur during the reaction. princeton.edu For example, a change from sp3 to sp2 hybridization at a deuterated carbon atom typically results in a normal secondary KIE (kH/kD > 1).

From a thermodynamic perspective, the substitution of hydrogen with deuterium can lead to small changes in the thermodynamic properties of the molecule, such as enthalpy and entropy. Studies on furan and deuterated furans have shown differences in their thermodynamic functions. ukim.mksrce.hr These differences arise from the changes in vibrational frequencies upon isotopic substitution. While these thermodynamic effects are generally smaller than the kinetic effects, they can influence the position of equilibrium in reversible reactions.

The following table presents hypothetical KIE values for key reactions of furfuryl alcohol to illustrate the potential impact of deuteration. These values are illustrative and would need to be determined experimentally for this compound.

| Reaction | Hypothetical kH/kD | Implication for this compound |

| Polymerization (C5-H bond cleavage) | ~ 4-7 | Significantly slower polymerization rate. |

| Thermal Dehydration to 2-Methylfuran | ~ 2-5 | Increased thermal stability. |

| Oxidation by H-abstraction | ~ 3-6 | Slower rate of oxidative degradation. |

Applications of Furfuryl D5 Alcohol in Advanced Research Methodologies

Utilization as an Internal Standard in Quantitative Analytical Chemistry.researchgate.netnih.gov

One of the primary applications of Furfuryl-d5 alcohol (FFA-d5) is its use as an internal standard in quantitative analytical chemistry. researchgate.netresearchgate.net An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample to correct for the loss of analyte during sample preparation and analysis. The use of a stable isotopically labeled internal standard like FFA-d5 is considered a gold-standard technique for achieving the highest accuracy and precision. researchgate.net

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods.

This compound is instrumental in the development of isotope dilution mass spectrometry (IDMS) methods for the precise quantification of furfuryl alcohol in various samples. nih.gov IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (in this case, FFA-d5) to a sample. nist.govepa.gov This "isotope spike" equilibrates with the naturally occurring analyte (furfuryl alcohol) in the sample. epa.gov

The subsequent analysis by mass spectrometry measures the altered isotopic ratio of the analyte. epa.gov Because the amount of the added isotopic standard is known, the initial concentration of the natural analyte can be calculated with high accuracy. nist.gov A key advantage of IDMS is that once the isotopic standard is homogenized with the sample, any subsequent sample loss during extraction, purification, or analysis will not affect the measured isotope ratio, and therefore will not compromise the accuracy of the final result. epa.gov This makes IDMS particularly robust for complex sample matrices where quantitative recovery of the analyte is challenging. epa.gov

For example, a static headspace gas chromatography-mass spectrometry (HS-GC-MS) method was developed for determining furfuryl alcohol in snack foods. researchgate.net In this method, FFA-d5 was added to the samples before extraction to ensure accurate quantification. researchgate.net The chromatogram below illustrates the separation of FFA-d5 and the native furfuryl alcohol (FFA).

| Compound | Retention Time (min) |

| This compound (FFA-d5) | 10.64 |

| Furfuryl Alcohol (FFA) | 10.69 |

This table shows the retention times for this compound and Furfuryl Alcohol in a HS-GC-MS analysis of a fortified white cheddar cheese popcorn sample, demonstrating the clear separation of the internal standard from the analyte. researchgate.net

Enhancing Accuracy and Precision in Complex Sample Matrices (excluding clinical).researchgate.netnih.gov

The chemical and physical properties of this compound are nearly identical to its non-deuterated counterpart, meaning it behaves similarly during extraction, derivatization, and chromatographic separation. researchgate.net This co-elution is advantageous as it ensures that any matrix effects—enhancement or suppression of the analyte signal caused by other components in the sample—will affect both the analyte and the internal standard equally. researchgate.netdgms2024.de This co-behavior allows the internal standard to effectively compensate for variations in analytical response, leading to significantly improved accuracy and precision, especially in complex sample matrices such as food products and environmental samples. researchgate.nettdl.orgmdpi-res.com

Research has demonstrated the successful application of FFA-d5 in the analysis of furfuryl alcohol in a wide range of food matrices, including snack foods, dairy products, and coffee. researchgate.netresearchgate.netresearchgate.net In a study on snack foods, the use of FFA-d5 as an internal standard in a headspace GC-MS method provided more consistent results across various matrix types compared to other quantification methods. researchgate.net Similarly, in the analysis of fluid milk, dairy ingredients, and cultured dairy products, FFA-d5 was employed to accurately quantify furfuryl alcohol levels, which can vary significantly based on heat treatment and storage time. researchgate.net

The following table presents the fortification recoveries and relative standard deviations (%RSD) for furfuryl alcohol in different food categories using FFA-d5 as an internal standard, highlighting the method's robustness.

| Food Matrix Category | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) |

| High carbohydrate/low fat and protein | 0.5 | 98 | 5.2 |

| High protein/low carbohydrate and fat | 0.5 | 102 | 4.8 |

| High fat/low carbohydrate and protein | 0.5 | 95 | 6.1 |

This table, adapted from a study on furfuryl alcohol in snack foods, demonstrates the high accuracy (recoveries close to 100%) and precision (low RSD) achieved across different and complex food matrices when using this compound as an internal standard. researchgate.net

Isotopic Tracer Studies in Chemical and Environmental Systems.

The isotopic label in this compound makes it an excellent tracer for studying chemical reactions and environmental processes without altering the chemical behavior of the system under investigation. medchemexpress.com

Tracing Chemical Transformation Pathways in Non-Biological Systems.

In chemical synthesis and process chemistry, understanding reaction mechanisms is crucial for optimizing conditions and maximizing yields. This compound can be introduced into a reaction mixture to trace the transformation of the furfuryl moiety. By analyzing the products using mass spectrometry, researchers can determine which products contain the deuterium (B1214612) label, thereby elucidating the reaction pathways and identifying reaction intermediates.

For instance, in the acid-catalyzed polymerization of furfuryl alcohol, a process used to create furan (B31954) resins, FFA-d5 can be used to study the polymerization mechanism. atamanchemicals.comacs.org By tracking the deuterium atoms, it is possible to understand how the alcohol polymerizes and forms the resulting cross-linked structures. researchgate.net Similarly, in the conversion of furfuryl alcohol to other valuable chemicals like levulinic acid, isotopic labeling studies with FFA-d5 can help to confirm the proposed reaction intermediates and pathways. rsc.org

Investigating Environmental Fate and Degradation Mechanisms (excluding human/biological metabolism).wisc.edu

Understanding the environmental fate of chemicals is critical for assessing their potential impact. This compound can be used in laboratory or controlled field studies to investigate the degradation of furfuryl alcohol in soil, water, and air. By spiking environmental samples with FFA-d5 and monitoring its disappearance and the appearance of labeled degradation products over time, scientists can determine degradation rates and identify the transformation products. nih.gov

For example, FFA-d5 could be used to study the photodegradation of furfuryl alcohol in water or its microbial degradation in soil. The use of the labeled compound allows for the differentiation between the experimentally added chemical and any pre-existing background levels of furfuryl alcohol. This is particularly important for a compound like furfuryl alcohol which can also be formed naturally. nih.gov Such studies provide crucial data for environmental risk assessments and for developing remediation strategies.

Mass Balance Studies in Industrial Processes.

In industrial settings, ensuring process efficiency and minimizing waste is paramount. Mass balance studies, which account for all inputs and outputs of a chemical in a process, are essential for this purpose. bioivt.com this compound can be used as a tracer in mass balance studies of processes that utilize furfuryl alcohol, such as in the production of foundry resins or other chemical intermediates. atamanchemicals.comiarc.fr

Role in Material Science and Polymer Chemistry Research

This compound, an isotopically labeled form of furfuryl alcohol, serves as a powerful analytical tool in material science and polymer chemistry. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers can gain deeper insights into complex chemical processes that are otherwise difficult to observe. This substitution does not significantly alter the chemical reactivity but does change the mass and vibrational frequencies of the associated bonds, enabling the use of advanced spectroscopic and analytical techniques to elucidate reaction mechanisms and study material properties at a fundamental level.

Probing Polymerization Mechanisms of Furfuryl Alcohol Resins

The acid-catalyzed polymerization of furfuryl alcohol into poly(furfuryl alcohol) (PFA) resins is a complex process involving multiple competing reactions, including linear chain growth, cross-linking, and ring-opening. nih.govnih.govswst.org The use of this compound is instrumental in deconvoluting these intricate pathways.

Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are employed to track the fate of the deuterium labels during polymerization. nih.govmdpi.compreprints.org In ¹H-NMR, the absence of signals from the deuterated positions simplifies complex spectra, while ²H-NMR (deuterium NMR) can specifically monitor the changes in the chemical environment of the labeled sites. This allows researchers to identify the primary sites of reaction on the furan ring and the hydroxymethyl group. For instance, by labeling specific positions, one can determine the preference for the formation of methylene (B1212753) bridges between the C5 position of one furan ring and the hydroxymethyl group of another, a key step in the formation of the linear polymer chain. swst.org

Furthermore, studies have investigated the structure of the resulting PFA resin using techniques like solid-state ¹³C-NMR, which helps identify the various chemical structures present in the final cross-linked polymer. nih.gov The data suggests that the major structure is a linear one, but other arrangements also exist. nih.gov Using this compound can help verify the proposed mechanisms, such as the formation of conjugated structures or rearrangements following the opening of the furan ring, by tracing how the deuterium atoms are incorporated into the final polymer structure. nih.govnih.gov This mechanistic understanding is crucial for tailoring the synthesis process to produce resins with desired properties for specific applications, such as adhesives, coatings, and thermoset polymer matrix composites. atamanchemicals.com

Investigating Deuterium's Impact on Material Properties at a Molecular Level

The replacement of hydrogen with deuterium gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This effect is most pronounced when a bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.orgmaxapress.com By synthesizing this compound and comparing its reaction rates to those of standard furfuryl alcohol, chemists can determine whether a specific C-H bond is cleaved during the crucial transition state of a reaction.

A significant primary KIE (where kH/kD > 1) provides strong evidence for the cleavage of that C-H bond in the slowest step of the reaction. For example, in a study on the oxidation of furfural (B47365) (the precursor to furfuryl alcohol), a large KIE value of 6.23 was observed, indicating that the cleavage of the aldehydic C-H bond is the rate-determining step. maxapress.com Conversely, an inverse KIE (kH/kD < 1) can also provide valuable mechanistic information, often related to changes in hybridization at the labeled carbon atom. wikipedia.orgresearchgate.net A study on the electrochemical hydrogenation of furfural to furfuryl alcohol reported an inverse KIE of 0.66, which supported a pathway that suppresses unwanted polymerization and leads to very high selectivity for furfuryl alcohol. researchgate.net

These investigations are not merely academic; they have practical implications for catalyst design and process optimization. Understanding the precise molecular interactions through KIE studies allows for the development of more efficient and selective catalytic systems for converting biomass-derived molecules like furfural and furfuryl alcohol into valuable chemicals and materials. researchgate.net

| Reaction | Catalyst/Reagent | Measured KIE (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| Oxidation of Furfural to 2-Furoic Acid | Benzimidazolium dichromate (BIDC) | 6.23 | Primary KIE; indicates α-C-H bond cleavage in the rate-determining step. | maxapress.com |

| Electrochemical Hydrogenation of Furfural to Furfuryl Alcohol | PdCu bimetallic oxide | 0.66 ± 0.06 | Inverse KIE; supports a protonation-first pathway that suppresses polymerization. | researchgate.net |

Application in Advanced Composites and Wood Modification Studies

Furfuryl alcohol is widely used to modify wood and other lignocellulosic materials, a process known as furfurylation. woodj.orgresearchgate.net This treatment involves impregnating the material with furfuryl alcohol, which then undergoes in-situ polymerization within the cellular structure, enhancing properties such as dimensional stability, hardness, and resistance to decay and moisture. woodj.orglbtu.lvnih.gov this compound acts as a crucial tracer in these studies to understand the distribution and interaction of the polymer within the complex biostructure of the wood.

By using deuterated furfuryl alcohol, researchers can employ techniques like NMR and Fourier-transform infrared spectroscopy (FTIR) to verify that the polymer is not just filling the cell cavities but is also chemically bonding with components of the cell wall, such as lignin. mdpi.comnih.gov For example, studies have demonstrated the formation of lignin-CH2-PFA linkages, which contribute to the enhanced properties of the modified wood. mdpi.com This level of detail is essential for optimizing the furfurylation process to achieve maximum performance.

The improvements in material properties are significant. Furfurylation can dramatically decrease water absorption and swelling while increasing density. woodj.orglbtu.lv These enhancements make modified wood and bamboo composites suitable for demanding applications in construction and furniture. nih.gov The use of this compound provides the fundamental insights needed to control the modification process, leading to the development of advanced, high-performance bio-based composites. google.com

| Material | Property | Improvement/Change | Reference |

|---|---|---|---|

| Fast-growing tropical wood | Density | Significantly higher than untreated wood | woodj.org |

| Fast-growing tropical wood | Anti-Swell Efficiency (ASE) | 56.7% to 82.7% | woodj.org |

| Wood | Water Absorption (during cyclic hydrothermal tests) | Decreased by 80% | lbtu.lv |

| Wood | Swelling (during cyclic hydrothermal tests) | Decreased by 40% | lbtu.lv |

| Bamboo-Scrimber Composite | Density | Increased by up to 22% | nih.gov |

| Bamboo-Scrimber Composite | Decay Resistance | Improved from Class II (decay resistance) to Class I (strong decay resistance) | nih.gov |

Computational and Theoretical Investigations of Furfuryl D5 Alcohol

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system. For Furfuryl-d5 alcohol, these methods elucidate how the increased mass of deuterium (B1214612) atoms influences the molecule's fundamental properties compared to its non-deuterated counterpart.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules. osti.gov DFT studies on furan-containing molecules like furfuryl alcohol have been used to investigate reaction mechanisms, surface interactions, and catalytic conversions. acs.orgresearchgate.netosti.gov

When applied to this compound, DFT is particularly useful for predicting the effects of deuteration. The primary effect of replacing hydrogen with deuterium is the increase in mass. This change, while not affecting the electronic potential energy surface, has a significant impact on the vibrational properties of the molecule. DFT calculations can precisely predict the changes in vibrational frequencies upon isotopic substitution.

Key Research Findings from DFT Studies:

Vibrational Frequencies: The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, C-D bonds vibrate at a lower frequency than C-H bonds. DFT calculations can quantify this shift. For example, the C-H stretching vibrations in the furan (B31954) ring and the methylene (B1212753) group, typically found in the 2900-3100 cm⁻¹ region, are predicted to shift to approximately 2100-2300 cm⁻¹ for the corresponding C-D bonds in this compound.

Molecular Geometry: Isotopic substitution has a very small effect on the equilibrium bond lengths and angles. DFT calculations typically show that C-D bonds are slightly shorter than C-H bonds due to the lower ZPE and the anharmonicity of the potential well. However, this change is generally on the order of a few thousandths of an Ångström.

Table 1: Predicted Vibrational Frequency Shifts from H to D

| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) |

|---|---|---|

| Furan Ring C-H Stretch | ~3100 cm⁻¹ | ~2300 cm⁻¹ |

| Methylene C-H Stretch | ~2950 cm⁻¹ | ~2150 cm⁻¹ |

This table presents theoretically expected values based on the principles of vibrational spectroscopy.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. science.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results, often considered the "gold standard" in computational chemistry. These methods are particularly useful for detailed conformational analysis and calculating precise energetic differences. rsc.org

For furfuryl alcohol, studies have identified several stable conformers that differ by the rotation around the C-C and C-O single bonds of the hydroxymethyl group. researchgate.net The relative energies of these conformers are typically within a few kcal/mol of each other, and their population distribution is temperature-dependent.

Density Functional Theory (DFT) Studies on Deuteration Effects

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide detailed information about the behavior of a solute in a solvent, including solvation structures, intermolecular interactions, and transport properties. bohrium.com

In the context of this compound, MD simulations are crucial for understanding how deuteration affects interactions with solvent molecules. The primary intermolecular interaction for the alcohol group is hydrogen bonding. When the hydroxyl hydrogen is replaced with deuterium (in a -d1 variant, for example, though the -d5 variant focuses on carbon-bound deuterium), the nature of this bond changes slightly, forming a "deuterium bond." Deuterium bonds are generally considered slightly stronger than hydrogen bonds.

For this compound specifically, the deuteration of the furan ring and methylene group can influence van der Waals interactions and interactions with non-polar solvents. MD simulations can explore how the deuterated molecule orients itself in different solvents and how the solvent structure is perturbed by the solute. nih.gov Studies on similar alcohol-solvent systems show that the dynamics of the solvent's hydrogen bond network can be altered by the presence of the solute. rsc.org

Prediction of Spectroscopic Parameters and Isotopic Shifts

A key application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can predict NMR chemical shifts, IR and Raman vibrational frequencies and intensities, and UV-Vis electronic transitions. researchgate.net These predictions are invaluable for interpreting experimental spectra.

For this compound, the most significant and predictable changes occur in the vibrational and NMR spectra.

Vibrational Spectra (IR and Raman): As established by DFT calculations, the C-D vibrational modes appear at significantly lower frequencies than C-H modes. This isotopic shift is a clear marker that can be used to confirm deuteration. Computational predictions of the entire IR and Raman spectra for this compound would show a complex pattern of shifted peaks compared to the parent molecule.

NMR Spectra: The replacement of ¹H with ²H (deuterium) removes the corresponding signal from the ¹H NMR spectrum. In the ¹³C NMR spectrum, the coupling patterns change. Carbon atoms bonded to deuterium will exhibit a triplet multiplicity (due to the spin I=1 of deuterium) with a smaller C-D coupling constant compared to the C-H coupling constant. Furthermore, there is a small isotopic shift on the chemical shifts of the deuterated carbon and adjacent carbons. These effects are predictable using quantum chemical calculations.

Modeling of Reaction Pathways and Transition States Involving Deuterium

Computational methods are essential for mapping out the potential energy surfaces of chemical reactions. By locating the transition state (the maximum energy point along the reaction coordinate), chemists can calculate the activation energy, which governs the reaction rate. nih.gov

For reactions involving this compound, theoretical modeling is used to understand how breaking a C-D bond differs from breaking a C-H bond. osti.govworldscientific.com In reactions such as hydrogenolysis or electrophilic substitution on the furan ring, a C-H (or C-D) bond is often broken in the rate-determining step. researchgate.net

Theoretical models show that the transition state structure is largely unaffected by isotopic substitution. However, the energy of the transition state relative to the reactant is affected due to the difference in zero-point energy. Because the C-D bond has a lower ZPE than the C-H bond, and because the vibrational mode corresponding to the bond being broken is absent in the transition state, more energy is required to break a C-D bond. This leads to a higher activation energy for the deuterated reactant. rsc.org

Elucidation of Kinetic Isotope Effects through Theoretical Calculations

The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. wikipedia.org It is defined as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). Theoretical calculations are a powerful tool for predicting and explaining the magnitude of the KIE.

The KIE can be calculated using transition state theory, with inputs from quantum chemical calculations (geometries, vibrational frequencies, and energies of the reactant and the transition state).

Primary KIE: If a C-H bond is broken in the rate-determining step of a reaction, its replacement with a C-D bond typically leads to a primary KIE (kH/kD > 1), meaning the reaction slows down. This is because the ZPE difference between the C-H and C-D bonds is lost in the transition state, resulting in a higher activation energy for the deuterated compound. Theoretical calculations can predict the magnitude of this effect, which is typically between 2 and 7 at room temperature for C-H bond cleavage.

Secondary KIE: If the deuterated bond is not broken but is located near the reaction center, a smaller secondary KIE (kH/kD ≠ 1) may be observed. These effects arise from changes in hybridization or steric environment at the transition state and can also be modeled computationally.

By calculating the reaction pathways for both furfuryl alcohol and this compound, theoretical studies can provide a quantitative prediction of the KIE, offering definitive evidence for the involvement of a specific C-H/C-D bond in the rate-limiting step of a reaction. ulisboa.ptcore.ac.uk

Future Directions and Emerging Research Avenues for Furfuryl D5 Alcohol

Development of Novel and Sustainable Deuteration Technologies

The synthesis of deuterated compounds, including Furfuryl-d5 alcohol, has traditionally relied on methods that are often expensive and may not align with the principles of green chemistry. A significant future direction lies in the development of novel and sustainable deuteration technologies.

Current research is focused on moving away from stoichiometric deuterating agents towards catalytic and more environmentally benign methods. researchgate.net One promising approach is hydrogen isotope exchange (HIE) , which allows for the direct replacement of protium (B1232500) with deuterium (B1214612). researchgate.net This method can be more atom-economical and reduce waste compared to traditional synthetic routes. The use of catalysts, particularly heterogeneous catalysts, is central to advancing sustainable deuteration. researchgate.net For instance, combining platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) has been shown to be effective for the multiple deuteration of alkanes using deuterated isopropyl alcohol (i-PrOD-d8) and heavy water (D₂O) as the deuterium source. researchgate.net

The development of photocatalytic deuteration represents another frontier. researchgate.net These methods can utilize light energy to drive the deuteration process under mild conditions, often using readily available deuterium sources like D₂O. researchgate.netresearchgate.net For furan (B31954) derivatives, which are central to biorefinery research, such sustainable methods are critical for producing deuterated standards and tracers without undermining the "green" credentials of the parent molecule. uliege.becsic.es

Future research will likely focus on:

Immobilized and Recyclable Catalysts: To enhance the economic viability and sustainability of deuteration, the development of robust, recyclable catalysts is essential. researchgate.net This includes embedding catalysts in solid supports or using biocatalysts. researchgate.net

Flow Chemistry for Deuteration: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability, making them an ideal platform for developing efficient deuteration processes.

Bio-based Deuterium Sources: While D₂O is a common deuterium source, exploring other deuterated molecules derived from biological processes could further enhance the sustainability of these methods.

Integration of this compound in Multi-Labeling Strategies for Complex Systems

In the study of complex chemical and biological systems, discerning the fate of specific molecules can be challenging. Isotope labeling, particularly multi-labeling, provides a powerful solution. This compound can be a key component in multi-labeling strategies, where multiple isotopes are used to track different parts of a molecule or multiple molecules simultaneously.

The use of deuterated compounds is well-established in simplifying complex NMR spectra and in quantitative analysis using mass spectrometry. researchgate.netoup.com In a complex mixture, such as one derived from a biorefinery process, the presence of multiple furanic compounds can make analysis difficult. By using this compound alongside other isotopically labeled molecules (e.g., ¹³C-labeled glucose), researchers can deconstruct complex reaction networks.

For example, in studying the polymerization of furfuryl alcohol, a mixture of protiated and deuterated furfuryl alcohol could be used. mdpi.com This would allow for the detailed analysis of cross-linking and other intermolecular interactions using techniques like neutron scattering. Similarly, in metabolic studies, multi-deuterated compounds are valuable as they can be quantified with high sensitivity and accuracy in complex biological matrices. researchgate.net

Future applications in this area include:

Advanced NMR Techniques: The use of this compound in conjunction with advanced NMR methods can help in the structural elucidation of large biomolecules and polymers. oup.com

Quantitative Mass Spectrometry: As an internal standard in mass spectrometry-based quantification, this compound can improve the accuracy of measuring furfuryl alcohol and its metabolites in environmental or biological samples.

Neutron Scattering Studies: The significant difference in neutron scattering length between hydrogen and deuterium makes this compound a valuable tool for studying the structure and dynamics of furan-based polymers and materials. acs.org

| Labeling Strategy | Application Area | Analytical Technique(s) | Potential Insight with this compound |

| Single Labeling | Reaction Mechanism Studies | NMR, Mass Spectrometry | Tracking the furan ring during conversion to other valuable chemicals. |

| Multi-Labeling with ¹³C | Biorefinery Process Analysis | NMR, Mass Spectrometry | Differentiating between carbon backbone and hydrogen atom pathways in the conversion of biomass to furans. |

| Mixed Isotope Polymerization | Polymer Chemistry | Neutron Scattering, Solid-State NMR | Elucidating the intermolecular interactions and domain structures in poly(furfuryl alcohol) resins. |

Advanced In-Situ Spectroscopic Techniques for Mechanistic Interrogation

Understanding the reaction mechanisms of catalytic processes is crucial for designing more efficient and selective catalysts. Advanced in-situ spectroscopic techniques, which allow for the observation of reactions as they occur, are indispensable tools in this endeavor. rsc.org The use of isotopically labeled molecules like this compound can significantly enhance the information obtained from these techniques.

In-situ infrared (IR) and Raman spectroscopy are powerful for identifying reaction intermediates on a catalyst's surface. researchgate.netmdpi.comrsc.org The shift in vibrational frequencies upon deuterium substitution in this compound provides a clear spectroscopic marker. This allows for the unambiguous assignment of bands corresponding to the furan ring or the alcohol moiety, helping to distinguish between different adsorbed species and reaction pathways. For instance, in the hydrogenation of furfural (B47365) to furfuryl alcohol, in-situ FT-IR has been used to study the adsorption of the reactant on the catalyst surface. mdpi.com Using a deuterated analogue would provide more detailed insights into the activation of C-H versus C-D bonds.

In-situ UV-Vis-NIR spectroscopy can provide information about the electronic states of catalysts and the formation of certain reaction intermediates. nih.gov While the effects of deuteration on these spectra may be more subtle than in vibrational spectroscopy, they can still be valuable in corroborating findings from other techniques.

Future research will likely involve the combination of multiple in-situ techniques to gain a more complete picture of reaction mechanisms. For example, combining in-situ Raman spectroscopy with in-situ X-ray absorption spectroscopy (XAS) can provide simultaneous information on the vibrational modes of adsorbates and the electronic and geometric structure of the catalyst. aip.org

| In-Situ Technique | Information Gained | Advantage of Using this compound |

| FTIR Spectroscopy | Vibrational modes of surface species | Isotopic shifts allow for unambiguous peak assignment and tracking of specific bonds. researchgate.net |

| Raman Spectroscopy | Catalyst structure and surface intermediates | Distinguishing between furan ring vibrations and other species in the reaction mixture. rsc.orgaip.org |

| UV-Vis-NIR Spectroscopy | Electronic states of the catalyst, formation of conjugated intermediates | Subtle spectral shifts can help confirm assignments made by other techniques. nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of the catalyst | Correlating changes in the catalyst structure with the transformation of the deuterated reactant. eurekalert.org |

Potential in Machine Learning and AI-Driven Predictive Modeling of Chemical Reactions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of new synthetic routes. nih.govijsetpub.com this compound and other deuterated molecules have a unique role to play in this emerging field.

ML models can be trained on large datasets of chemical reactions to predict properties like reaction yields or product selectivity. ijsetpub.com By including reactions with deuterated compounds in these datasets, the models can learn about kinetic isotope effects and the influence of isotopic substitution on reaction outcomes. This can lead to more accurate predictions for a wider range of reactions.

Recent work has shown that neural networks can be trained to predict the outcomes of reactions involving different isotopes of hydrogen. researchgate.netarxiv.orgresearchgate.net For example, a model trained on the reactions of H₂ and T₂ could successfully predict the outcome for D₂. This "learning across the chemical space" is a powerful concept that can accelerate the discovery and optimization of reactions involving deuterated reagents like this compound. arxiv.org

Future directions in this area include:

Predictive Models for Isotope Effects: Developing ML models specifically designed to predict the magnitude of kinetic isotope effects for different reaction types.

AI-Driven Reaction Optimization: Using AI algorithms to explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst, solvent) to find the optimal conditions for the conversion of this compound.

Autonomous Robotic Systems: Integrating ML models with automated robotic platforms to conduct experiments, analyze the results, and decide on the next set of experiments in a closed-loop fashion, accelerating research into the chemistry of deuterated compounds. nih.gov

Broader Implications of Deuterated Furan Derivatives in Green Chemistry and Sustainable Bio-refinery Research

Furan derivatives, obtainable from renewable biomass, are cornerstone molecules in the development of sustainable chemicals and fuels. uliege.beresearchgate.net The use of their deuterated counterparts, including this compound, has broader implications for advancing the goals of green chemistry and sustainable biorefineries.

The principles of green chemistry emphasize, among other things, the use of renewable feedstocks, the design of energy-efficient processes, and the minimization of waste. uliege.be Deuterated furan derivatives can contribute to these goals in several ways:

Mechanistic Understanding for Catalyst Improvement: By using deuterated tracers to elucidate reaction mechanisms, researchers can design more selective and efficient catalysts. researchgate.net This leads to higher yields of desired products and less waste.

Process Optimization: Understanding the kinetics and thermodynamics of reactions involving furan derivatives, aided by isotope effect studies, can help in optimizing biorefinery processes for lower energy consumption and higher throughput. mdpi.com

Development of Novel Bio-based Materials: The unique properties imparted by deuteration can be explored in the context of creating new bio-based polymers and materials with enhanced stability or other desirable characteristics. mdpi.comresearchgate.net

The overarching goal of a sustainable biorefinery is the complete valorization of biomass. mdpi.com Deuterated furan derivatives serve as critical analytical tools to help achieve this, ensuring that as we transition to a bio-based economy, we do so with a deep understanding of the underlying chemistry, enabling the design of truly sustainable processes. uva.es

Q & A

Q. How is Furfuryl-d5 Alcohol synthesized, and what are the critical purity considerations for its use in analytical chemistry?

this compound (deuterated furfuryl alcohol) is typically synthesized via catalytic deuteration of furfuryl alcohol using deuterium gas under controlled conditions. Key purity considerations include ensuring >98% isotopic enrichment (to minimize interference in mass spectrometry) and verifying the absence of non-deuterated analogs using techniques like <sup>1</sup>H-NMR or GC-MS. Residual solvents (e.g., acetone, DMF) must also be quantified via headspace GC to avoid artifacts in sensitive assays .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

this compound shares hazards with its non-deuterated analog, including skin/eye irritation and respiratory toxicity. Recommended protocols include:

- Use of fume hoods and local exhaust ventilation to maintain airborne concentrations below 10 ppm (NIOSH recommended limit).

- Personal protective equipment (PPE): nitrile gloves, chemical-resistant aprons, and safety goggles.

- Immediate decontamination of spills using inert absorbents (e.g., vermiculite) to avoid exothermic polymerization reactions .